molecular formula C20H20FN3O3S B11326798 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide

Cat. No.: B11326798
M. Wt: 401.5 g/mol
InChI Key: LVXDJGBLPGSVLJ-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivatives . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth . Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide stands out due to its specific combination of functional groups, which impart unique properties and enhance its biological activity

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O3S/c1-3-17(27-16-11-7-14(21)8-12-16)19(25)23-20-22-18(24-28-20)13-5-9-15(10-6-13)26-4-2/h5-12,17H,3-4H2,1-2H3,(H,22,23,24,25)

InChI Key

LVXDJGBLPGSVLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OCC)OC3=CC=C(C=C3)F

Origin of Product

United States

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